Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate
Overview
Description
Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of various functional groups. Common synthetic routes include:
Formation of the Thiophene Core: This can be achieved through the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of sulfur.
Functional Group Introduction: The introduction of the carbamoyl and benzamido groups is typically done through nucleophilic substitution reactions. The nitro group can be introduced via nitration reactions using nitric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: Amino derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acid derivative.
Scientific Research Applications
Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Research: Used in the study of enzyme inhibition and receptor binding due to its complex structure.
Industrial Applications: Potential use in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-5-(2-methoxyphenylcarbamoyl)-4-methylthiophene-3-carboxylate
- Ethyl 5-[(2-chlorobenzoyl)amino]-3-methylbenzo[b]thiophene-2-carboxylate
Uniqueness
Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate is unique due to the presence of both carbamoyl and nitrobenzamido groups, which confer distinct chemical and biological properties. Its complex structure allows for diverse interactions with biological targets, making it a valuable compound for research.
Properties
IUPAC Name |
ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-[(4-methyl-3-nitrobenzoyl)amino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O7S/c1-5-34-24(30)19-14(3)20(22(29)25-16-8-6-7-9-18(16)33-4)35-23(19)26-21(28)15-11-10-13(2)17(12-15)27(31)32/h6-12H,5H2,1-4H3,(H,25,29)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJOTKKYNOQTMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2OC)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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